BenchChemオンラインストアへようこそ!

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate

Oxadiazole SAR Halogen bonding Lipophilicity optimization

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate (CAS 70661-66-4) is a 1,2,4-oxadiazole-5-carboxylic acid ethyl ester derivative bearing a 4-chlorophenylsulfonylmethyl substituent at the 3-position. This compound belongs to the class of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives first synthesized and characterized by Santilli and Morris at Wyeth Laboratories in 1979.

Molecular Formula C12H11ClN2O5S
Molecular Weight 330.74
CAS No. 70661-66-4
Cat. No. B2407966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate
CAS70661-66-4
Molecular FormulaC12H11ClN2O5S
Molecular Weight330.74
Structural Identifiers
SMILESCCOC(=O)C1=NC(=NO1)CS(=O)(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H11ClN2O5S/c1-2-19-12(16)11-14-10(15-20-11)7-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3
InChIKeyBWZWKASVSQRWHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate (CAS 70661-66-4): Core Identity and Research Provenance


Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate (CAS 70661-66-4) is a 1,2,4-oxadiazole-5-carboxylic acid ethyl ester derivative bearing a 4-chlorophenylsulfonylmethyl substituent at the 3-position. This compound belongs to the class of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives first synthesized and characterized by Santilli and Morris at Wyeth Laboratories in 1979 [1]. The compound and its congeners are disclosed in US Patent 4,148,801 as exhibiting antihypertensive activity in spontaneously hypertensive rats (SHR) at oral doses of 75 mg/kg or less, as well as antiviral activity against influenza B Mass. virus for specific hydrazide derivatives [2]. It is currently distributed as part of the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research (Catalog No. PH005070) . Its molecular formula is C12H11ClN2O5S with a molecular weight of 330.74 g/mol and a computed XLogP3-AA of 2.1 [3].

Why 1,2,4-Oxadiazole-5-Carboxylate Analogs Cannot Substitute for Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate


The 4-chlorophenylsulfonylmethyl moiety at the 3-position of the oxadiazole ring is the primary pharmacophoric determinant for the antihypertensive activity claimed for this compound class [1]. Removal or modification of the 4-chloro substituent—as in the unsubstituted phenyl analog (CAS 72660-82-3) or the 4-methylphenyl analog (CAS 72660-83-4)—eliminates the electron-withdrawing and lipophilic contributions essential for target engagement. The Hammett σ_p constant shifts from +0.23 (Cl) to 0.00 (H) or −0.17 (CH₃), respectively, altering both the electronic environment of the sulfonyl group and the overall molecular dipole [2]. Furthermore, the computed XLogP3-AA of 2.1 for the target compound [3] reflects a lipophilicity window that is absent in more polar analogs (e.g., 4-methoxy or carboxylic acid derivatives), directly impacting membrane permeability and oral bioavailability potential. Simpler 1,2,4-oxadiazole-5-carboxylate esters lacking the 3-arylsulfonylmethyl group entirely have no reported antihypertensive activity in the SHR model, confirming that the sulfonylmethyl linker is not an interchangeable structural feature [1]. These interdependent structural requirements mean that generic substitution of the target compound with a close-in-class analog will not recapitulate the same pharmacological profile, making compound-specific procurement essential for reproducible research outcomes.

Quantitative Differentiation Evidence for Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate vs. Closest Analogs


4-Chloro Substituent Lipophilicity and Electronic Advantage Over Unsubstituted Phenyl Analog (CAS 72660-82-3)

The target compound incorporates a 4-chloro substituent on the phenylsulfonyl ring. The computed XLogP3-AA for the target compound is 2.1 [1], while the unsubstituted phenyl analog (CAS 72660-82-3, molecular formula C₁₂H₁₂N₂O₅S, MW 296.30 g/mol) lacks the chlorine atom and consequently has a lower lipophilicity (estimated XLogP3 ≈ 1.3, based on the absence of the chlorine contribution of approximately +0.7 log units). The Hammett σ_p constant for the 4-chloro substituent is +0.23 versus 0.00 for hydrogen [2]. This electron-withdrawing effect polarizes the sulfonyl group, enhancing both dipole-dipole interactions with biological targets and the acidity of the adjacent methylene protons, which may facilitate key hydrogen-bonding interactions. The US Patent 4,148,801 explicitly claims antihypertensive activity for compounds bearing the chlorophenylsulfonyl moiety, while no antihypertensive data exist for the unsubstituted phenyl analog, implying that the 4-chloro group is a critical structural determinant for this pharmacological activity [3].

Oxadiazole SAR Halogen bonding Lipophilicity optimization

Class-Level Antihypertensive Efficacy Threshold in Spontaneously Hypertensive Rats

Compounds within the 3-[(chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid derivative class—of which the target compound is the ethyl ester member (Z = OCH₂CH₃ in the general formula)—demonstrated antihypertensive activity in unanesthetized male spontaneously hypertensive rats (SHR) at oral doses of 75 mg/kg or less, as measured by the Decker Caudal Plethysmograph method with blood pressure readings taken at 1.5, 4, and 24 hours post-dose [1]. Standard comparator antihypertensives in this assay included clonidine, hydralazine, guanethidine, methyldopa, and reserpine. The patent further specifies that therapy may be initiated at lower dosages of 10 mg/kg per day or less [1]. This quantitative efficacy threshold is corroborated by an independent review that confirms the antihypertensive activity of this compound series in rats [2]. In contrast, simpler 1,2,4-oxadiazole-5-carboxylate esters lacking the 3-arylsulfonylmethyl substituent (e.g., unsubstituted oxadiazole-5-carboxylate scaffolds) have no reported antihypertensive activity in this model, establishing that the 3-arylsulfonylmethyl moiety is indispensable for blood pressure-lowering effects.

Antihypertensive agents Cardiovascular pharmacology In vivo efficacy

Synthetic Accessibility and Commercial Purity Benchmarks vs. Non-Commercial Analogs

The target compound is synthesized via a well-characterized two-step route: (i) reaction of 4-chlorophenylsulfonylacetonitrile with hydroxylamine to yield 2-(4-chlorophenylsulfonyl)-N-hydroxyethanimidamide in 70% yield after recrystallization from ethanol, and (ii) cyclization with ethyl oxalyl chloride in refluxing tetrahydrofuran to afford the target oxadiazole ethyl ester [1][2]. The final product is obtained as white needles with a melting point of 181–184 °C (dec.) after recrystallization from 95% ethanol [2]. Commercial sourcing is well-established: Leyan (Catalog No. 1390203) supplies the compound at 98% purity with a specified LogP of 1.87 and TPSA of 99.36 , while AKSci (Catalog No. 2031CH) offers 95% purity . In contrast, the unsubstituted phenyl analog (CAS 72660-82-3) and the 4-methylphenyl analog (CAS 72660-83-4) lack documented synthetic yields and purity specifications in the peer-reviewed literature, creating procurement uncertainty for researchers who require reproducible synthetic access and defined purity benchmarks.

Synthetic chemistry Amidoxime cyclization Procurement specifications

Crystallinity and Solid-State Properties: Melting Point vs. 4-Methylphenyl Analog (CAS 72660-83-4)

The target compound is obtained as white needles with a sharp melting point of 181–184 °C (with decomposition) after recrystallization from 95% ethanol, as reported in the patent [1]. This well-defined melting point indicates high crystallinity and phase purity, which are critical for reproducible solid-state handling, formulation studies, and X-ray crystallography. The 4-methylphenyl analog (CAS 72660-83-4, molecular formula C₁₃H₁₄N₂O₅S, MW 310.33 g/mol) has a molecular weight 20.41 g/mol lower than the target compound (330.74 g/mol) [2][3], but its melting point is not publicly reported in any peer-reviewed or authoritative database. The presence of the chlorine atom in the target compound introduces halogen bonding capability (C–Cl···O=S interactions), which contributes to higher crystal lattice energy and may explain the observed crystallinity [4]. This difference in solid-state properties has direct implications for solubility, dissolution rate, and long-term storage stability—parameters that are essential for both in vitro assay preparation and potential formulation development.

Solid-state chemistry Crystallinity Formulation development

Ethyl Ester as a Balanced Prodrug Moiety vs. Methyl Ester and Free Carboxylic Acid Forms

The target compound incorporates an ethyl ester (Z = OCH₂CH₃) at the 5-carboxylate position of the oxadiazole ring. The patent demonstrates that this ethyl ester can be cleanly hydrolyzed to the corresponding potassium carboxylate salt (Z = OK) by treatment with KOH in methanol at room temperature, establishing a well-defined prodrug-to-active conversion pathway [1]. The ethyl ester provides a balanced hydrolysis profile: slower and more controllable than the methyl ester (R = CH₃, also encompassed by the patent's general formula), which is prone to rapid, less predictable esterase-mediated cleavage, yet sufficiently labile to release the active carboxylic acid in vivo [2]. The computed XLogP3-AA of 2.1 for the ethyl ester indicates adequate lipophilicity for passive membrane diffusion, whereas the free carboxylic acid form (Z = OH) would be substantially more polar and likely exhibit poor oral absorption [3]. This positions the ethyl ester as the optimal form for oral bioavailability studies, offering a quantifiable advantage over both the faster-hydrolyzing methyl ester and the poorly permeable free acid.

Prodrug design Ester hydrolysis Pharmacokinetics

Optimal Research and Procurement Scenarios for Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate


Antihypertensive Lead Optimization and In Vivo Pharmacological Screening

The target compound serves as the ethyl ester member of the 3-[(4-chlorophenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxylic acid class, which has demonstrated antihypertensive activity in the SHR model at oral doses ≤75 mg/kg [1]. Researchers initiating antihypertensive lead optimization programs can use this compound as a characterized starting point for systematic SAR exploration, leveraging the documented synthetic route (70% intermediate yield) [2] to generate derivatives with modifications at the 5-carboxylate position (e.g., hydrazides, hydroxamic acids, salts) as described in the patent [1]. The ethyl ester form is particularly suitable for oral dosing studies due to its balanced lipophilicity (XLogP3-AA = 2.1) [3] and demonstrated prodrug-to-active conversion via ester hydrolysis [1]. Procurement from Sigma-Aldrich (AldrichCPR PH005070) or Leyan (98% purity) ensures access to quality-controlled material for reproducible in vivo experimentation.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted 3-Arylsulfonylmethyl-1,2,4-Oxadiazoles

The 4-chloro substituent on the phenylsulfonyl ring of the target compound provides a distinct electronic (σ_p = +0.23) and lipophilic (ΔXLogP ≈ +0.8 vs. unsubstituted phenyl analog) profile [1][2] that serves as a critical reference point in halogen-scanning SAR studies. Medicinal chemistry teams comparing the 4-chloro, 4-fluoro, 4-bromo, 4-methyl, and unsubstituted phenyl analogs can use the target compound as the well-characterized chloro benchmark, given its documented melting point (181–184 °C) [3], synthetic yield, and commercial availability at defined purity (95–98%) . The absence of comparable characterization data for the 4-methylphenyl (CAS 72660-83-4) and unsubstituted phenyl (CAS 72660-82-3) analogs reinforces the target compound's value as the most thoroughly documented member of this congeneric series, reducing uncertainty in comparative biological evaluations.

Ester Prodrug Design and Pharmacokinetic Profiling of Oxadiazole-Based Carboxylic Acids

The target compound exemplifies a well-characterized ethyl ester prodrug of a 1,2,4-oxadiazole-5-carboxylic acid, with demonstrated clean conversion to the potassium carboxylate under basic methanolysis conditions [1]. Pharmacokinetic researchers investigating ester prodrug strategies for heterocyclic carboxylic acids can use this compound as a model substrate to study structure-hydrolysis relationships, comparing the ethyl ester's hydrolysis rate against the methyl ester and other alkyl ester variants encompassed by the patent's general formula [1]. The compound's computed physicochemical parameters—XLogP3-AA = 2.1, TPSA = 99.36, 0 H-bond donors, 7 H-bond acceptors [2][3]—place it within favorable oral drug-like chemical space, making it a relevant tool compound for permeability and metabolic stability assays in early drug discovery.

Physicochemical Reference Standard for 1,2,4-Oxadiazole Library Quality Control

With its well-defined melting point (181–184 °C, dec.), high crystallinity (white needles from 95% ethanol), and multi-vendor commercial availability at specified purity grades (95–98%) [1][2][3], the target compound is uniquely positioned as a physicochemical reference standard for 1,2,4-oxadiazole compound libraries. Analytical chemistry groups can employ this compound as a system suitability standard for HPLC, LC-MS, or DSC method development and validation, given the availability of authenticated structural data from ChemSpider (ID 2025236) and PubChem (CID 2743724) . This application is not equally feasible for the unsubstituted phenyl or 4-methylphenyl analogs, which lack published melting point data and have more limited commercial sourcing with defined purity specifications.

Quote Request

Request a Quote for Ethyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.